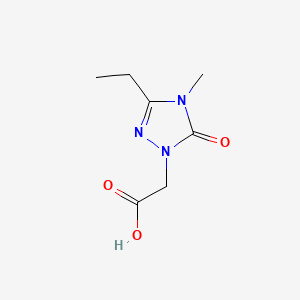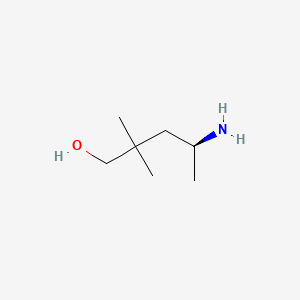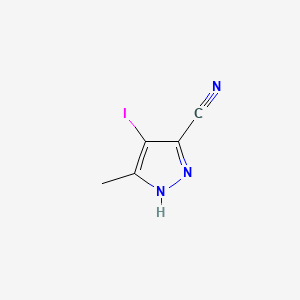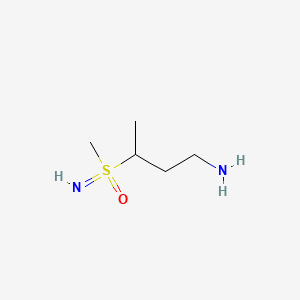![molecular formula C10H20F2O3Si B6605372 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid CAS No. 2803834-73-1](/img/structure/B6605372.png)
4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid (TBDFBA) is a small molecule that has been used as a reagent for the synthesis of various compounds, including pharmaceuticals, in organic synthesis. TBDFBA has been studied extensively for its potential applications in scientific research.
Mecanismo De Acción
4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid acts as an electrophile in the Wittig reaction, and is capable of forming carbon-carbon bonds with aldehydes and ketones. The reaction proceeds through a series of steps, including the formation of a phosphonium ylide, the formation of an alkene, and the hydrolysis of the alkene to form the desired product.
Biochemical and Physiological Effects
4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid has been extensively studied for its potential applications in scientific research. It has been found to possess a variety of biochemical and physiological effects, including the inhibition of the enzyme 5-lipoxygenase, which is involved in the production of inflammatory mediators, and the inhibition of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid has also been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid is a versatile and efficient reagent for the synthesis of various compounds in organic synthesis. It is relatively inexpensive, and is easy to use in laboratory experiments. However, it is important to note that 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid is a highly reactive compound and must be handled with care. It is also important to note that 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid is a volatile compound and must be stored in a cool, dry place.
Direcciones Futuras
Due to its biochemical and physiological effects, 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid has potential applications in the development of novel therapeutic agents for the treatment of various diseases, including cancer and inflammatory diseases. In addition, 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid could be used to develop new fluorescent probes for imaging applications, and to develop new small molecules for drug discovery and development. 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid could also be used to develop new peptides, proteins, and carbohydrates. Finally, 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid could be used to develop new methods for the synthesis of organic compounds.
Métodos De Síntesis
4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid is synthesized through a process known as the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium salt. The reaction proceeds through a series of steps, including the formation of a phosphonium ylide, the formation of an alkene, and the hydrolysis of the alkene to form the desired product. The Wittig reaction is a versatile and efficient method for synthesizing 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid.
Aplicaciones Científicas De Investigación
4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals and other organic compounds. It has also been used in the synthesis of peptides, proteins, and carbohydrates. In addition, 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid has been used in the synthesis of fluorescent probes for imaging applications, and for the synthesis of small molecules for drug discovery and development.
Propiedades
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-3,3-difluorobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20F2O3Si/c1-9(2,3)16(4,5)15-7-10(11,12)6-8(13)14/h6-7H2,1-5H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMKAIXJXYNDSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(CC(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20F2O3Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B6605297.png)
![tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate](/img/structure/B6605299.png)
![2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-4-(fluoromethyl)pentanoic acid](/img/structure/B6605301.png)




![2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}-N-[14-({6-[5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-yl]pyridin-3-yl}oxy)-12-[2-({6-[5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-yl]pyridin-3-yl}oxy)ethyl]-3,6,9-trioxa-12-azatetradecan-1-yl]acetamide](/img/structure/B6605334.png)
![2-{3-[5-chloro-2-(oxolan-3-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine](/img/structure/B6605346.png)

![(2S,3S)-2-[(2S,3S)-2-{5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido}-3-methylpentanamido]-N-[(1S,2R)-2-hydroxy-1-{[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamoyl}propyl]-3-methylpentanamide](/img/structure/B6605359.png)

![tert-butyl N-[(1-imino-1-oxo-1lambda6-thietan-3-yl)methyl]carbamate](/img/structure/B6605380.png)